2-Bromo-N-hydroxybenzimidamide
Overview
Description
2-Bromo-N-hydroxybenzimidamide is a chemical compound that is part of the benzimidamide family. While the provided papers do not directly discuss this compound, they do provide insights into related compounds and their chemistry, which can be useful for understanding the properties and reactions of this compound.
Synthesis Analysis
The synthesis of related compounds often involves catalytic processes and the use of halogenated starting materials. For instance, a CuBr2-catalyzed annulation of 2-bromo-N-arylbenzimidamide with selenium/sulfur powder has been used to synthesize benzo[d]isoselenazole and benzo[d]isothiazole, demonstrating the reactivity of brominated benzimidamides under catalytic conditions . This suggests that similar methods could potentially be applied to synthesize this compound.
Molecular Structure Analysis
The molecular structure of related compounds has been characterized using various techniques such as X-ray diffraction, which provides detailed information about the arrangement of atoms within a molecule . These studies often reveal the presence of hydrogen bonding and other intermolecular interactions that can influence the properties and reactivity of the compounds.
Chemical Reactions Analysis
The reactivity of brominated compounds is often explored in the context of forming complexes with other molecules. For example, 2-hydroxy-5-nitrobenzyl bromide has been shown to form complexes with amino acid esters, and its reactivity with tryptophan has been studied in detail . This indicates that this compound may also participate in complex formation and specific reactions with biomolecules.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied using techniques such as Density Functional Theory (DFT) calculations, which provide insights into vibrational frequencies, molecular orbitals, and thermodynamic properties . Additionally, the optical properties, such as absorption and emission spectra, have been investigated, revealing how substituents like bromine can affect these properties . The thermal stability and nonlinear optical properties of these compounds have also been characterized, providing a comprehensive understanding of their behavior under various conditions .
Scientific Research Applications
Molecular Design and Probing
- Multifunctional Probes for Ion Detection : A study by Zhao et al. (2019) discussed the use of a related compound, 4-bromo-2-hydroxybenzaldehyde, in designing a colorimetric and fluorescent multifunctional chemosensor. This sensor is capable of detecting ions like Cu2+, Al3+, and Ca2+ in different environments, including living cells and zebrafishes, showcasing its potential in biological and environmental applications (Zhao et al., 2019).
Ground and Excited-State Studies
- Proton Transfer Studies : Al-Ansari (1997) investigated compounds including 2-(2′-hydroxy-4-bromophenyl)iminomethylbenzimidazole. These studies focused on ground and excited-state properties, revealing insights into proton transfer mechanisms and solvent interactions, which are crucial in understanding molecular behavior in various environments (Al-Ansari, 1997).
Synthesis and Structural Analysis
Synthesis of Isonicotinohydrazide Derivatives : Karrouchi et al. (2020) synthesized and characterized a compound related to 2-Bromo-N-hydroxybenzimidamide, namely (E)-N’-(5-bromo-2-hydroxybenzylidene)isonicotinohydrazide. This work included exploring its anti-diabetic properties and molecular docking studies, demonstrating the pharmaceutical potential of these compounds (Karrouchi et al., 2020).
One-Pot Synthesis of Natural Benzofurans : Sivaraman et al. (2019) reported a one-pot strategy for synthesizing 2-bromo-6-hydroxybenzofurans, demonstrating its utility in efficiently creating complex natural products and analogues (Sivaraman et al., 2019).
Biomedical and Biochemical Applications
- Drug Metabolism Studies : The study by Carmo et al. (2005) on 4-Bromo-2,5-dimethoxyphenethylamine (not directly this compound) provided insights into drug metabolism in various species, including humans. Such research is crucial for understanding the metabolic pathways and potential toxic effects of related compounds (Carmo et al., 2005).
Mechanism of Action
Target of Action
Similar compounds such as 2,3-dihydrobenzofurans have been developed as potent bromo and extra terminal domain (bet) inhibitors . These inhibitors selectively target the second bromodomain (BD2) over the first bromodomain (BD1) .
Mode of Action
It’s plausible that it may interact with its targets in a manner similar to other bet inhibitors, which typically bind to bromodomains and inhibit their function .
Pharmacokinetics
N-substituted amidoxime derivatives, which include 2-bromo-n-hydroxybenzimidamide, have been introduced as prodrug candidates to achieve good cell permeability and oral bioavailability .
Result of Action
The inhibition of bromodomains by similar compounds can disrupt protein-protein interactions, potentially leading to various cellular effects .
properties
IUPAC Name |
2-bromo-N'-hydroxybenzenecarboximidamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BrN2O/c8-6-4-2-1-3-5(6)7(9)10-11/h1-4,11H,(H2,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONQOWPJQZVMMQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=NO)N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)/C(=N/O)/N)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BrN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.05 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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